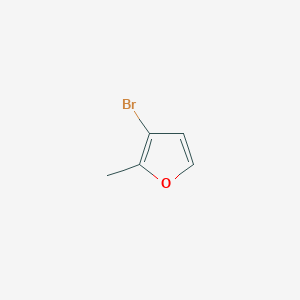

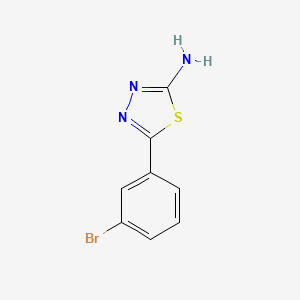

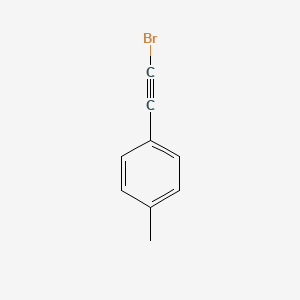

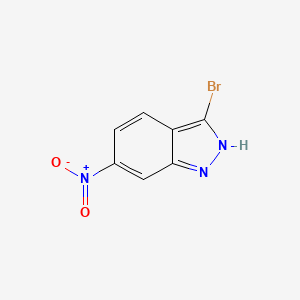

5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine

概要

説明

5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine is an organic compound belonging to the thiadiazol-2-amine class of compounds. It is a colorless solid with a melting point of 86.5 °C and a boiling point of 222.5 °C. It is soluble in water, ethanol, and methanol, and is insoluble in ether, benzene, and chloroform. This compound has applications in scientific research and is used in the synthesis of various compounds.

科学的研究の応用

Anticancer Activity

This compound has been synthesized and tested for its potential anticancer properties. Studies have shown that certain analogs exhibit significant activity against various cancer cell lines. For instance, one analog demonstrated a 41.25% growth inhibition of the CNS cancer cell line SNB-75 . These findings suggest that derivatives of 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine could be promising candidates for developing new anticancer drugs.

Neurodegenerative Disease Research

The compound has been used in the synthesis of radiotracers like [18F]Anle138b, which target α-synuclein aggregates. These aggregates are associated with Parkinson’s disease and other α-synucleinopathies. The ability to image these aggregates using PET scans can aid in early diagnosis and the development of new therapeutics .

Toxicity Prediction

Toxicity prediction is another important application. Before proceeding to clinical trials, it is vital to understand the toxicological profile of new compounds. 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine and its derivatives are analyzed for their potential toxicity, which is a critical factor in drug development .

作用機序

Target of Action

Similar compounds have been found to target biotin carboxylase . Biotin carboxylase plays a crucial role in fatty acid synthesis and energy production in cells.

Mode of Action

It’s worth noting that compounds with similar structures have been found to inhibit their targets by binding to the active site, thereby preventing the normal functioning of the target .

Biochemical Pathways

Given its potential target, it may affect the fatty acid synthesis pathway and energy production in cells .

Pharmacokinetics

Similar compounds have been found to be rapidly cleared from the blood circulatory system , suggesting a short half-life.

Result of Action

Similar compounds have demonstrated significant anticancer activity against a few cancer cell lines .

Action Environment

Similar compounds have been found to be stable under normal laboratory conditions .

特性

IUPAC Name |

5-(3-bromophenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3S/c9-6-3-1-2-5(4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKBSBAYTFZMIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201267639 | |

| Record name | 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201267639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine | |

CAS RN |

108656-65-1 | |

| Record name | 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108656-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201267639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B1268604.png)

![5-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1268605.png)

![3-Bromofuro[3,2-c]pyridine](/img/structure/B1268615.png)